N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea
Description
N-[5-Bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea is a substituted urea derivative featuring a 1,3-thiazole core with a bromo substituent at position 5 and a tert-butyl group at position 2. The phenylurea moiety is linked to the thiazole ring via the N'-position.
Properties
IUPAC Name |
1-(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)10-11(15)20-13(17-10)18-12(19)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWHNGUUKWUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-bromo ketones with thiourea under basic conditions to form the thiazole ring.
Introduction of Substituents: The bromine atom and tert-butyl group are introduced through substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Phenylurea Moiety: The phenylurea moiety is typically introduced through the reaction of the thiazole derivative with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: tert-Butyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as therapeutic agents due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring and phenylurea moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Thiazole vs. Non-Thiazole Cores: Unlike CTPPU, which lacks a thiazole ring, the target compound’s thiazole core may enhance binding to biological targets due to its electron-rich heterocyclic nature .
- Urea vs. Carboxamide Linkages : The phenylurea group in the target compound differs from carboxamide-linked analogs (e.g., 5f), which may alter hydrogen-bonding capabilities and metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea, and how can reaction yields be optimized?
- Methodology : A multi-step approach is typically employed, starting with the bromination of 4-(tert-butyl)-1,3-thiazole derivatives followed by urea linkage formation. Key steps include:
- Thiazole core synthesis : React α-bromoketones with thioureas in DMF to form the 5-bromo-4-(tert-butyl)thiazole intermediate .
- Urea coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-2-amine and phenyl isocyanate .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio for urea coupling), temperature (0–5°C for bromination), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to identify thiazole protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1500–1550 cm⁻¹) .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; target >95% purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro Screening :
- Kinase inhibition : Test against FLT3 or related tyrosine kinases (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia HL-60) .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo vs. methyl groups) on the thiazole ring influence bioactivity and solubility?
- Structure-Activity Relationship (SAR) :
- Bromo substituent : Enhances electrophilicity, improving binding to kinase ATP pockets (e.g., FLT3 inhibition ).
- tert-Butyl group : Increases hydrophobicity, impacting logP (experimental logP ~3.2 vs. 2.8 for methyl analogs) .
- Data Table :
| Substituent | Solubility (µg/mL) | FLT3 IC₅₀ (nM) |
|---|---|---|
| Br, tert-butyl | 12 ± 2 | 8.5 ± 0.3 |
| CH₃, tert-butyl | 18 ± 3 | 25 ± 1.2 |
Q. How can computational modeling resolve contradictions in binding affinity data across studies?
- Approach :
- Molecular docking (AutoDock Vina) : Compare binding poses in FLT3 (PDB: 4XUF) to identify key interactions (e.g., hydrogen bonds with Cys-828) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- Case Study : Discrepancies in IC₅₀ values (e.g., 8.5 nM vs. 15 nM) may arise from protonation state differences in urea NH groups during assays.
Q. What crystallographic strategies are effective for resolving its 3D structure?
- Crystallization : Use vapor diffusion with DCM/methanol (1:1) to obtain single crystals.
- Refinement : Employ SHELXL for small-molecule refinement; R-factor <5% with high-resolution data (<1.0 Å) .
- Key Metrics :
Q. How can regioselectivity challenges in thiazole functionalization be addressed?
- Strategies :
- Directed ortho-metalation : Use LDA to deprotonate thiazole at C5, followed by bromine quenching .
- Protection/deprotection : Temporarily block C2-amine with Boc groups during tert-butyl introduction .
Methodological Notes
- Contradiction Analysis : When SAR data conflict (e.g., solubility vs. activity), prioritize meta-analyses of analogous compounds (e.g., N-(5-ethyl-thiadiazol-2-yl) derivatives ).
- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯π contacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
